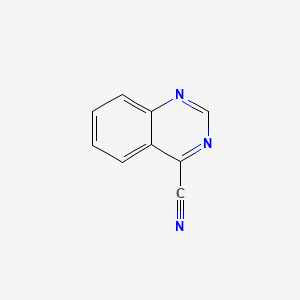

4-Quinazolinecarbonitrile

CAS No.: 36082-71-0

Cat. No.: VC1667746

Molecular Formula: C9H5N3

Molecular Weight: 155.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36082-71-0 |

|---|---|

| Molecular Formula | C9H5N3 |

| Molecular Weight | 155.16 g/mol |

| IUPAC Name | quinazoline-4-carbonitrile |

| Standard InChI | InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H |

| Standard InChI Key | VBCVBVXRDBPFIL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=NC=N2)C#N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)C#N |

Introduction

Chemical Structure and Classification

4-Quinazolinecarbonitrile is a quinazoline derivative featuring a nitrile (-CN) group at the 4-position of the quinazoline core structure. Quinazoline itself consists of a benzene ring fused with a pyrimidine ring, creating a bicyclic heterocyclic compound. The presence of a nitrile group at the 4-position distinguishes this compound from other quinazoline derivatives such as 4-Quinazolinone, which contains a carbonyl group at this position. The nitrile functional group would significantly alter the electronic properties of the molecule, potentially affecting its reactivity, binding capabilities, and biological activity when compared to other quinazoline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C8H6N2O |

| Molecular Weight | 146.146 |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 324.8±15.0 °C at 760 mmHg |

| Melting Point | 216-219 °C |

| Flash Point | 150.2±20.4 °C |

For example, compound 102 (6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone) demonstrated strong binding to α- and β-tubulin proteins, inhibiting microtubule polymerization both in vitro and in vivo . Similarly, compound 105, a 2-dihydroquinazolin-4(1H)-one derivative, significantly inhibited microtubule protein polymerization in vitro, disrupted cellular microtubule structure, induced G2/M-phase cell cycle arrest, and triggered apoptosis .

Structure-Activity Relationships

Research on quinazolinone derivatives reveals important structure-activity relationships that might be relevant to understanding the potential properties of 4-Quinazolinecarbonitrile:

-

Aryl rings substituted with halogens, nitro groups, or methoxy groups improve microtubule binding

-

Substitution at the 2-position with alkyl or heteroaryl groups can significantly enhance inhibitory activity

-

Polar groups at the 6- or 8-position increase water solubility and bioavailability while maintaining potent inhibitory activity

-

Introduction of aryl ring structures and hydrophobic substituents strengthens inhibitory effects

While direct information about 4-Quinazolinecarbonitrile is limited, there is a reference to a nitrile-containing quinazoline derivative in the research. Compound 15, which contains a 4-CN group in the R1 position and a 3-OH group in the R2 position, demonstrated specific pharmacokinetic properties:

This suggests that nitrile-substituted quinazoline derivatives have been synthesized and evaluated for their pharmacokinetic properties, although the exact structure differs from 4-Quinazolinecarbonitrile.

Research Gaps and Future Directions

The limited specific information about 4-Quinazolinecarbonitrile in the provided search results suggests a significant gap in the current research literature. Given the diverse biological activities of other quinazoline derivatives, investigation into the synthesis, characterization, and biological evaluation of 4-Quinazolinecarbonitrile could potentially yield valuable insights.

Potential areas for future research include:

-

Development of efficient synthetic routes specifically for 4-Quinazolinecarbonitrile

-

Determination of its physical, chemical, and biological properties

-

Comparative studies with other quinazoline derivatives to understand the impact of the nitrile group on activity

-

Evaluation of potential applications in medicinal chemistry, particularly as anticancer, antimicrobial, or anti-inflammatory agents

-

Exploration of structure-activity relationships to optimize biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume